bromozinc(1+);dodecane

Description

Systematic IUPAC Nomenclature and Structural Representation

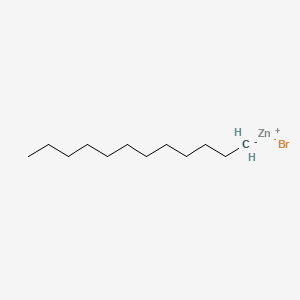

The compound bromozinc(1+);dodecane is systematically named bromo(dodecyl)zinc according to IUPAC guidelines. This nomenclature reflects its structure, where a zinc atom is coordinated to a bromine atom and a dodecyl group (C$${12}$$H$${25}$$). The dodecyl group is a linear alkyl chain derived from dodecane (C$${12}$$H$${26}$$), and the zinc center adopts a +2 oxidation state, balanced by the bromine (-1) and dodecyl (-1) ligands.

The structural formula is represented as CH$$3$$(CH$$2$$)$$_{11}$$ZnBr , with the zinc atom forming a single bond to both the bromine and the terminal carbon of the dodecyl chain. The InChI code for this compound is:

1S/C12H25.BrH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q;;+1/p-1

The InChI key, USLRAWHESVXQIM-UHFFFAOYSA-M , uniquely identifies its connectivity and stereochemical features.

Molecular Formula and Stoichiometric Composition

The molecular formula of bromo(dodecyl)zinc is C$${12}$$H$${25}$$BrZn , with a molecular weight of 314.62 g/mol . The exact mass, calculated from isotopic abundances, is 314.0431 g/mol . The stoichiometric composition is detailed below:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.011 | 144.132 |

| H | 25 | 1.008 | 25.200 |

| Br | 1 | 79.904 | 79.904 |

| Zn | 1 | 65.38 | 65.38 |

| Total | 314.616 |

This composition confirms the 1:1:1 ratio of dodecyl, bromine, and zinc moieties.

Isomeric Considerations and Stereochemical Configuration

Structural Isomerism

The dodecyl group can theoretically exist in multiple structural isomers depending on branching. For example, dodecane has 355 possible isomers. However, bromo(dodecyl)zinc specifically refers to the n-dodecyl isomer (linear chain). Branched isomers, such as 2-methyldodecane or 3-ethyldecane, would alter the alkyl group's structure but are not relevant to the standard compound.

Stereoisomerism

Bromo(dodecyl)zinc lacks chiral centers or geometric constraints due to its linear dodecyl chain and tetrahedral zinc center. The absence of stereogenic atoms or restricted rotation around the Zn–C bond precludes the existence of stereoisomers. Organozinc compounds like this typically exhibit dynamic behavior in solution, further negating stereochemical rigidity.

Properties

IUPAC Name |

bromozinc(1+);dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25.BrH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMOIAJLLFXXFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641405 | |

| Record name | Bromozinc(1+) dodecan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869589-06-0 | |

| Record name | Bromozinc(1+) dodecan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of Bromozinc(1+);dodecane

General Synthetic Route

The primary and most documented method for preparing this compound involves the reaction of dodecyl bromide (1-bromododecane) with zinc metal in a suitable solvent under inert atmosphere conditions to prevent oxidation and side reactions. The general reaction is:

$$

\text{C}{12}\text{H}{25}\text{Br} + \text{Zn} \rightarrow \text{C}{12}\text{H}{25}\text{ZnBr}

$$

This reaction typically requires careful control of temperature and pressure to optimize yield and purity. Industrial-scale synthesis uses large reactors with optimized parameters to maximize efficiency.

Detailed Industrial Preparation of 1-Bromododecane (Precursor)

Since this compound synthesis depends on the availability of 1-bromododecane, an efficient method for preparing 1-bromododecane is critical. A patented industrial method (CN1035655A) describes the synthesis of 1-bromododecane from lauryl alcohol, bromine, and red phosphorus with the following key steps:

- Lauryl alcohol (or C8–C16 alcohol mixtures), bromine, and red phosphorus are reacted in a reactor.

- Bromine is added dropwise at controlled temperatures (100–140 °C, optimally 120–130 °C).

- After reaction completion, the mixture is filtered to remove unreacted red phosphorus.

- The filtrate undergoes sequential washing with saturated monohydroxy alcohol (e.g., methanol or ethanol), saturated aqueous sodium chloride, and sodium carbonate solution to neutralize and purify.

- The product is isolated by vacuum distillation, collecting fractions at 140–160 °C under 20 mmHg pressure.

This method achieves high purity (up to 99%) and good yields (up to 88.3% in lab scale, ~80% industrial scale).

Table 1: Typical Industrial Preparation Parameters for 1-Bromododecane

| Parameter | Range / Value | Notes |

|---|---|---|

| Lauryl alcohol : bromine : red phosphorus (wt. ratio) | 1 : 0.4–0.8 : 0.04–0.08 | Optimal 1 : 0.5–0.6 : 0.05–0.06 |

| Reaction temperature | 100–140 °C | Optimal 120–130 °C |

| Bromine addition | Dropwise | Under stirring |

| Washing solvents | Methanol, ethanol | Saturated monohydroxy alcohols used |

| Final distillation temperature | 140–160 °C (20 mmHg) | Vacuum distillation for purity |

| Yield | 80–88% | High purity product |

Synthesis of this compound

Following the preparation of 1-bromododecane, this compound is synthesized by reacting 1-bromododecane with zinc metal in an inert solvent under inert atmosphere (e.g., nitrogen or argon) to avoid oxidation. The solvent choice affects reaction kinetics and product stability; typical solvents include ethers or hydrocarbons compatible with organozinc reagents.

Key considerations:

- Inert atmosphere: To prevent oxidation of zinc and organozinc species.

- Temperature control: Moderate temperatures to balance reaction rate and avoid decomposition.

- Reaction time: Sufficient for complete conversion.

- Purity of zinc: High purity zinc metal enhances yield and minimizes side products.

This process yields this compound as a colorless liquid with hydrophobic properties, soluble in nonpolar solvents.

Analysis of Preparation Methods

Advantages of the Described Methods

- High yield and purity: The stepwise approach of synthesizing 1-bromododecane first, followed by zinc insertion, ensures product quality.

- Scalability: The industrial method for 1-bromododecane is well-suited for large-scale production.

- Process efficiency: The dropwise addition of bromine and controlled temperature reduce side reactions and improve selectivity.

- Purification steps: Sequential washing and vacuum distillation effectively remove impurities.

Challenges and Considerations

- Handling bromine and red phosphorus: Both are hazardous; careful control and safety measures are mandatory.

- Inert atmosphere requirement: Necessitates specialized equipment to maintain oxygen- and moisture-free conditions.

- Solvent selection: Must balance solubility, reactivity, and environmental/safety profiles.

- Waste management: Post-reaction treatment to minimize environmental impact.

Summary Table of Preparation Methods

| Step | Method/Technique | Key Parameters | Outcome/Notes |

|---|---|---|---|

| 1-Bromododecane synthesis | Lauryl alcohol + bromine + red phosphorus | Temp: 120–130 °C; dropwise bromine addition; washing with alcohol, salt, base; vacuum distillation | High purity 1-bromododecane (98–99%) with 80–88% yield |

| This compound synthesis | Reaction of 1-bromododecane with zinc metal | Inert atmosphere; suitable solvent; temperature control | This compound organozinc reagent, colorless liquid |

Research Findings Related to Preparation

- The reaction of dodecyl bromide with zinc is well-established in organometallic chemistry and is critical for preparing organozinc reagents used in carbon-carbon bond formation.

- Industrial synthesis of 1-bromododecane via lauryl alcohol bromination using red phosphorus is optimized for yield and purity, facilitating downstream organozinc compound preparation.

- Control of reaction parameters such as temperature, reagent ratios, and purification steps directly influences the quality and utility of this compound in synthetic applications.

Chemical Reactions Analysis

Bromozinc(1+);dodecane undergoes various types of chemical reactions, including substitution and addition reactions. In substitution reactions, the bromine atom can be replaced by other nucleophiles, such as halides or alkoxides. Common reagents used in these reactions include halogenated compounds and alcohols. The major products formed from these reactions depend on the nature of the nucleophile used .

Scientific Research Applications

Bromozinc(1+);dodecane has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. In biology and medicine, it has been studied for its potential role in drug development, with promising results in preclinical studies. Additionally, it is used in industrial research for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of bromozinc(1+);dodecane involves the formation of a reactive intermediate, which can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction environment. For example, in the presence of N-chloro- or N-bromodiethylamine, this compound can form diethyl succinate and diethylamine through an anion-radical reaction mechanism .

Comparison with Similar Compounds

Conclusion

This compound is a versatile organometallic compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, drug development, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in these areas.

Biological Activity

Bromozinc(1+);dodecane, with the chemical formula C12H25BrZn, is an organometallic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological applications, supported by relevant research findings and case studies.

Overview of this compound

This compound is part of the organozinc family, characterized by a direct bond between carbon and zinc atoms. It is synthesized through the reaction of dodecyl bromide with zinc in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

This compound is utilized in various fields, including organic synthesis, drug development, and materials science.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with various biological targets. Its mechanism involves substitution reactions where the bromine atom can be replaced by nucleophiles such as halides or alkoxides. This reactivity allows it to participate in diverse biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, dodecane derivatives have been shown to possess both antioxidant and antimicrobial activities . In vitro studies suggest that these compounds can inhibit the growth of pathogenic bacteria, making them potential candidates for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies on related compounds reveal that organozinc derivatives can induce apoptosis in cancer cell lines. For example, extracts containing dodecane derivatives demonstrated significant cytotoxic effects against breast cancer cells (MCF-7), suggesting a promising avenue for cancer therapeutics .

Study 1: Antimicrobial Efficacy

A study conducted on various dodecane derivatives revealed their effectiveness against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods, demonstrating that these compounds could serve as effective antibacterial agents.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Dodecane derivative A | 15 | Staphylococcus aureus |

| Dodecane derivative B | 30 | Pseudomonas aeruginosa |

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of this compound, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

These findings suggest that this compound could be further explored for its potential as an anticancer agent.

Q & A

Q. How can researchers optimize the synthesis of 1-bromododecane from 1-dodecanol while minimizing byproduct formation?

- Methodological Answer : The synthesis involves nucleophilic substitution using hydrobromic acid (48%) and concentrated sulfuric acid as a catalyst. Key parameters include:

- Reaction Temperature : Maintain an oil bath at 140°C for 5 hours under reflux to ensure complete conversion .

- Stoichiometry : Use a 2:1 molar ratio of HBr to 1-dodecanol to drive the reaction forward .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) to detect unreacted 1-dodecanol or intermediates .

- Scale Considerations : For micro-scale syntheses (10 mmol), use a Claisen adapter and microdistillation apparatus to improve yield .

Q. What safety protocols are critical when handling bromozinc(1+) and dodecane derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) filters for low exposure or OV/AG/P99 respirators for higher concentrations .

- Ventilation : Work in a fume hood to avoid inhalation of volatile brominated compounds .

- Waste Management : Avoid draining dodecane derivatives into sewage systems; use designated halogenated waste containers .

- Emergency Procedures : Neutralize acid spills with sodium bicarbonate and rinse exposed skin with water for 15 minutes .

Q. What analytical techniques are recommended for characterizing bromozinc(1+) complexes and dodecane derivatives?

- Methodological Answer :

- Chromatography : Use TLC (as in ) or GC-MS (e.g., for dodecane overlay analysis in phototrophic systems ).

- Spectroscopy : Employ -NMR to confirm bromination efficiency or FT-IR to detect functional groups.

- Thermal Analysis : Differential scanning calorimetry (DSC) can assess phase transitions in dodecane-based solvents .

Advanced Research Questions

Q. How can computational models be validated against experimental data for dodecane-containing systems?

- Methodological Answer :

- Comparative Metrics : Compare simulated Sauter mean diameter (SMD) of dodecane droplets with experimental laser diffraction data (e.g., at 10–60 mm from the nozzle) .

- Sensitivity Analysis : Test model robustness by varying turbulence parameters in fuel spray simulations .

- Experimental Replication : Use COMSOL Multiphysics® to replicate SOFC performance with reformed dodecane fuel, cross-validating with reactant concentration profiles .

Q. How does solvent choice influence the solubility and crystallinity of dodecane-based compounds?

- Methodological Answer :

- Solvent Screening : Prioritize non-polar solvents like dodecane for ideal solubility behavior, followed by kerosene and toluene, as shown by van’t Hoff analysis .

- Crystallization Monitoring : Use metastable zone width (MSZW) measurements to correlate solute composition with nucleation kinetics .

- Phase Diagrams : Construct ternary diagrams to identify solvent mixtures that suppress crystallization in biofuel formulations .

Q. What statistical methods are effective in optimizing reaction parameters for dodecane-related syntheses?

- Methodological Answer :

- Taguchi Design : Apply orthogonal arrays to test variables (e.g., temperature, catalyst ratio) in multi-step syntheses. For example, optimize Pd(OH)/AlO-catalyzed reactions using Qualitek-4 software .

- ANOVA Validation : Identify significant factors (e.g., co-catalyst amount) through variance analysis to refine reaction conditions .

- Response Surface Methodology (RSM) : Model non-linear interactions between parameters like pressure and reaction time for scalable processes .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in yield when scaling 1-bromododecane synthesis from 10 mmol to 100 mmol?

- Methodological Answer :

- Heat Transfer : Larger batches may require extended reflux times due to reduced surface-area-to-volume ratios .

- Distillation Efficiency : Use a 10 cm Vigreux column for macro-scale distillations to prevent fraction mixing .

- Byproduct Trapping : Install a "pig type" adapter to collect low-boiling impurities during vacuum distillation .

Q. What strategies mitigate carbon deposition in solid oxide fuel cells (SOFCs) using dodecane-derived fuels?

- Methodological Answer :

- Fuel Reformation : Pre-treat dodecane via steam reforming to generate H-rich feeds, reducing carbon activity profiles in the anode .

- Operational Adjustments : Maintain temperatures >1073 K to inhibit coke formation and optimize O/C ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.